molecular formula C15H13ClN2O5 B5863531 4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide

4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide

Cat. No.: B5863531
M. Wt: 336.72 g/mol
InChI Key: BKTPLVWWLYGXIE-UHFFFAOYSA-N
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Description

4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide is a chemical compound with the molecular formula C15H13ClN2O5 It is known for its unique structural properties, which include a chloro group, two methoxy groups, and a nitro group attached to a benzamide core

Properties

IUPAC Name

4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-10-4-6-12(14(8-10)23-2)17-15(19)11-5-3-9(16)7-13(11)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTPLVWWLYGXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide typically involves the nitration of 4-chlorobenzamide followed by the introduction of the 2,4-dimethoxyphenyl group. One common method involves the use of nitrating agents such as nitric acid and sulfuric acid to introduce the nitro group. The reaction conditions often require careful temperature control to avoid over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The choice of solvents and reagents is crucial to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as in the presence of a base.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Sodium hydroxide, ethanol or water as solvent.

    Oxidation: Potassium permanganate, water or acetone as solvent.

Major Products Formed

    Reduction: 4-chloro-N-(2,4-dimethoxyphenyl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 4-chloro-N-(2,4-dimethoxyphenyl)-2-carboxybenzamide.

Scientific Research Applications

4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide
  • 4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide
  • 4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide

Uniqueness

4-chloro-N-(2,4-dimethoxyphenyl)-2-nitrobenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the benzamide core, along with the 2,4-dimethoxyphenyl group, makes it a versatile compound for various applications in research and industry.

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